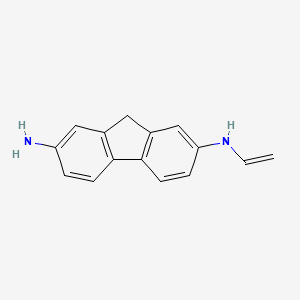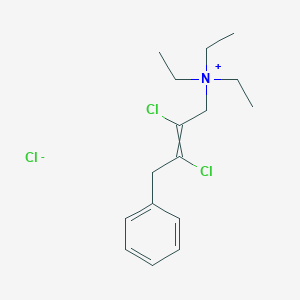
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro, triethyl, and phenyl groups attached to a butenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride typically involves multi-step organic reactions. One common method includes the alkylation of a phenylbutenyl precursor with triethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium bromide
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium iodide
- 2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium fluoride
Uniqueness
2,3-Dichloro-N,N,N-triethyl-4-phenylbut-2-en-1-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
64632-32-2 |
|---|---|
分子式 |
C16H24Cl3N |
分子量 |
336.7 g/mol |
IUPAC名 |
(2,3-dichloro-4-phenylbut-2-enyl)-triethylazanium;chloride |
InChI |
InChI=1S/C16H24Cl2N.ClH/c1-4-19(5-2,6-3)13-16(18)15(17)12-14-10-8-7-9-11-14;/h7-11H,4-6,12-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GQTLHOHLSRNDLF-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC(=C(CC1=CC=CC=C1)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



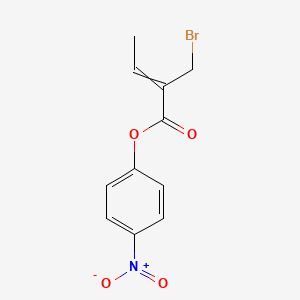
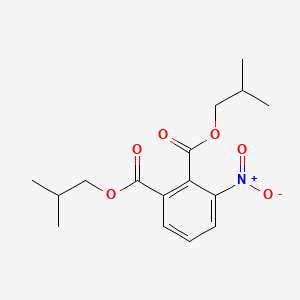
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
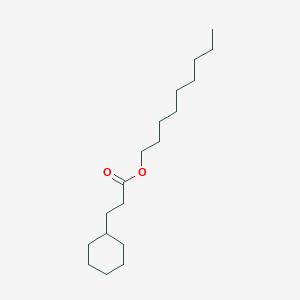



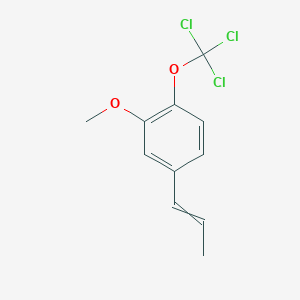
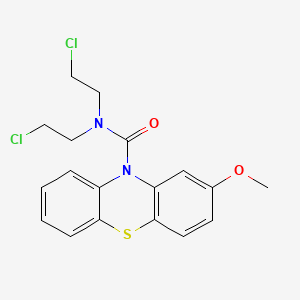

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
